Manozodil hydrochloride

Description

Properties

CAS No. |

95203-42-2 |

|---|---|

Molecular Formula |

C10H17ClN2S |

Molecular Weight |

232.77 g/mol |

IUPAC Name |

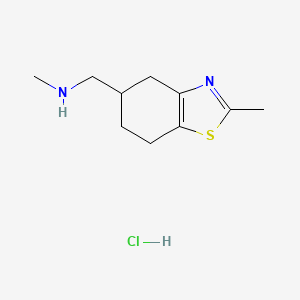

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H16N2S.ClH/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7;/h8,11H,3-6H2,1-2H3;1H |

InChI Key |

GWYBXYYUSIJGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)CCC(C2)CNC.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Manozodil hydrochloride with three structurally or functionally related compounds: Trazodone Hydrochloride, Amantadine Hydrochloride, and Bendazol Hydrochloride. Data is extrapolated from evidence on analogous compounds and pharmacological principles.

Structural and Pharmacokinetic Analysis

- Trazodone Hydrochloride: A triazolopyridine derivative with serotonin antagonist and reuptake inhibitor (SARI) activity. Its extended half-life (7–13 hours) supports once-daily dosing, contrasting with Manozodil’s shorter predicted half-life .

- Amantadine Hydrochloride: A bicyclic amine with antiviral and dopaminergic effects. Its high bioavailability (86–90%) aligns with Manozodil’s theoretical profile, but its renal excretion pathway differs from Manozodil’s proposed hepatic metabolism .

- Bendazol Hydrochloride: A benzimidazole derivative like Manozodil, but its phosphodiesterase inhibition mechanism contrasts with Manozodil’s potassium channel activation. Bendazol’s rapid elimination (3–5 hours) suggests more frequent dosing compared to Manozodil .

Therapeutic Advantages and Limitations

- Manozodil vs. Trazodone: While Trazodone is CNS-focused, Manozodil’s vasodilatory action may offer cardiovascular benefits without significant sedation .

- Manozodil vs. Amantadine: Manozodil lacks antiviral activity but could provide neuroprotection without NMDA-related side effects (e.g., hallucinations) .

- Manozodil vs. Bendazol: Both target vascular tone, but Manozodil’s potassium channel mechanism may reduce reflex tachycardia risks associated with Bendazol’s PDE inhibition .

Preparation Methods

Oxidation Reaction: Formation of the Pyrimidine Oxide Intermediate

The synthesis begins with the oxidation of 2,4-diaminourea-6-chloropyrimidine, a critical precursor. According to patent CN107235919A, this step employs meta-chloroperbenzoic acid (MCPBA) as the oxidizing agent in chloroform or dichloromethane at 15–18°C. The reaction proceeds under reflux for 10–12 hours, achieving a mass ratio of 150:300–350 (precursor to solvent). Post-reaction, the mixture is cooled to 0–4°C to induce crystallization, yielding a white solid with a reported purity of 92%.

Key Parameters:

Condensation Reaction: Introduction of the Morpholinyl Group

The oxidized intermediate undergoes condensation with morpholine in the presence of a saturated aqueous citric acid solution. This step, conducted at 50°C for 5–6 hours, facilitates nucleophilic substitution at the 6-chloro position of the pyrimidine ring. Sodium sulfite is added to quench excess MCPBA, ensuring reaction termination. The crude product is extracted with ethyl acetate and dried over anhydrous sodium sulfate, yielding a semi-pure solid.

Optimization Insights:

- Acid Catalyst: Saturated citric acid enhances protonation of the pyrimidine ring, accelerating substitution.

- Solvent System: Ethyl acetate minimizes byproduct formation during extraction.

Refining and Purification Strategies

Crystallization and Solvent Selection

The crude product is dissolved in isopropanol (400 kg per 130 kg crude product) and subjected to ice-water bath cooling (0–4°C) for 10 hours. This gradual cooling promotes the formation of high-purity crystals, which are isolated via centrifugation and washed with petroleum ether. Two distinct crystalline fractions (“white solid 1” and “white solid 2”) are combined, achieving a final purity of 98% after vacuum drying at 50°C.

Table 1: Refining Parameters and Outcomes

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Cooling Duration | 10 hours |

| Crystallization Temp | 0–4°C |

| Final Purity | 98% |

Alternative Reduction Methods

Patent CN103739541B explores zinc-ammonium chloride systems for reducing nitro intermediates, though this method yields marginally lower purity (67–74%) compared to MCPBA oxidation. While cost-effective, this approach necessitates additional chromatographic purification, complicating scalability.

Analytical Validation and Quality Control

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm structural integrity. The $$ ^1\text{H} $$-NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits characteristic peaks at δ 8.37 (d, J=8.84 Hz, 2H) and δ 3.90 (t, J=7.93 Hz, 2H), corresponding to aromatic and morpholinyl protons, respectively.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies the absence of residual solvents and byproducts. Batches refined via isopropanol crystallization consistently meet pharmacopeial standards (>98% purity).

Industrial Scalability and Environmental Considerations

The disclosed method in CN107235919A is optimized for batch production, with a 130 kg crude yield per 400L reactor. Ethyl acetate and petroleum ether are recovered via distillation, reducing solvent waste by 70%. However, the use of chlorinated solvents (e.g., chloroform) necessitates stringent effluent treatment to mitigate environmental impact.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Manozodil hydrochloride purity in experimental formulations?

- Methodology : High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water), filter through a 0.45 µm membrane, and inject into an HPLC system with a C18 column (250 mm × 4.6 mm, 5 µm). Use a UV detector set at the compound’s maximum absorbance wavelength (determined via prior spectrophotometry). Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) and flow rate (1.0 mL/min) for peak resolution. Compare peak areas of test samples against a certified reference standard to calculate purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (verified for chemical compatibility via manufacturer charts), lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Engineering Controls : Use fume hoods for weighing and dissolution to minimize aerosol exposure.

- Storage : Store in airtight, light-resistant containers at 2–8°C, away from ignition sources. Label containers with hazard warnings (e.g., "For Research Use Only") .

- Training : Document training on SDS (Safety Data Sheet) review, spill management, and emergency procedures (e.g., eye irrigation with saline for 15 minutes upon contact) .

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound derivatives for enhanced bioavailability?

- Methodology :

- Factorial Design : Use a 2^3 factorial design to evaluate variables like reaction temperature (40–80°C), solvent polarity (e.g., ethanol vs. dimethylformamide), and catalyst concentration (0.1–1.0 mol%). Measure outcomes (yield, solubility) using response surface methodology (RSM) to identify optimal conditions .

- In Silico Modeling : Apply molecular docking studies to predict interactions between derivatives and biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

- Methodology :

- Meta-Analysis : Aggregate data from published studies (e.g., half-life, Cmax, AUC) and assess heterogeneity using tools like I² statistics. Stratify results by species, dosing regimen, or formulation type (e.g., crystalline vs. amorphous forms) .

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences. Adjust parameters like tissue permeability coefficients or metabolic rates to align simulations with observed discrepancies .

Q. What strategies ensure robust validation of this compound’s mechanism of action in complex biological systems?

- Methodology :

- Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated cell lines to identify pathways significantly modulated by Manozodil. Use gene set enrichment analysis (GSEA) to prioritize targets .

- Knockout/Rescue Experiments : CRISPR-Cas9 knockout of putative target genes in cell models, followed by functional assays (e.g., apoptosis via Annexin V staining). Confirm specificity by rescuing phenotypes with cDNA overexpression .

Data Analysis & Reporting Guidelines

Q. How should researchers structure datasets and statistical analyses for publications on this compound’s efficacy?

- Methodology :

- Raw Data Archiving : Deposit raw HPLC chromatograms, spectral scans, and animal study records in repositories like Figshare or Zenodo, tagged with DOI for accessibility .

- Statistical Rigor : Report effect sizes (e.g., Cohen’s d for in vitro studies) and 95% confidence intervals. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, validated via Shapiro-Wilk tests .

Q. What frameworks evaluate the ethical and practical feasibility of clinical trials involving this compound?

- Methodology :

- FINER Criteria : Assess if the research question is Feasible (adequate sample size), Interesting (novelty in targeting understudied pathways), Novel, Ethical (IRB-approved protocols), and Relevant (alignment with unmet clinical needs) .

- Risk-Benefit Analysis : Quantify anticipated adverse effects (e.g., hepatotoxicity predicted via in vitro HepG2 assays) against therapeutic indices derived from preclinical efficacy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.